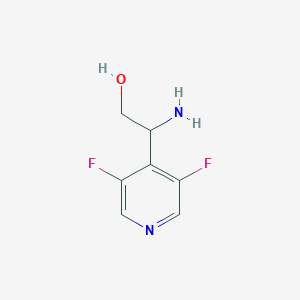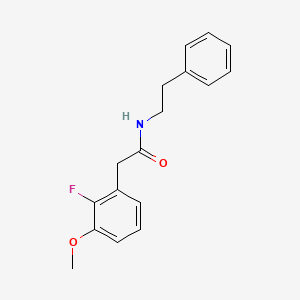
2-(2-Fluoro-3-methoxyphenyl)-N-phenethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluoro-3-methoxyphenyl)-N-phenethylacetamide is a chemical compound characterized by the presence of a fluoro and methoxy group on a phenyl ring, attached to an acetamide moiety with a phenethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-3-methoxyphenyl)-N-phenethylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-3-methoxybenzaldehyde and phenethylamine.
Formation of Intermediate: The aldehyde group of 2-fluoro-3-methoxybenzaldehyde reacts with phenethylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Acetylation: The amine is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-3-methoxyphenyl)-N-phenethylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: 2-(2-Hydroxy-3-methoxyphenyl)-N-phenethylacetamide.
Reduction: 2-(2-Fluoro-3-methoxyphenyl)-N-phenethylamine.
Substitution: 2-(2-Methoxy-3-methoxyphenyl)-N-phenethylacetamide.
Scientific Research Applications
2-(2-Fluoro-3-methoxyphenyl)-N-phenethylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-3-methoxyphenyl)-N-phenethylacetamide involves its interaction with specific molecular targets. The fluoro and methoxy groups may enhance its binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-[(2R)-Amino-2-phenylethyl]-1-(2,6-difluorobenzyl)-5-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidin-2,4-dione: A potent antagonist of the human gonadotropin-releasing hormone receptor.
2-Fluoro-3-methoxyphenylboronic acid: Used in regioselective Suzuki coupling reactions.
Uniqueness
2-(2-Fluoro-3-methoxyphenyl)-N-phenethylacetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its combination of fluoro and methoxy groups, along with the phenethylacetamide moiety, makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H18FNO2 |
|---|---|
Molecular Weight |
287.33 g/mol |
IUPAC Name |
2-(2-fluoro-3-methoxyphenyl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C17H18FNO2/c1-21-15-9-5-8-14(17(15)18)12-16(20)19-11-10-13-6-3-2-4-7-13/h2-9H,10-12H2,1H3,(H,19,20) |
InChI Key |
AUECVJDZMYZFCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1F)CC(=O)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-4-chloro-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13047358.png)
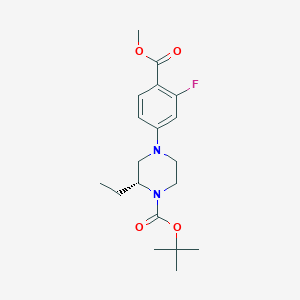
![3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride](/img/structure/B13047360.png)


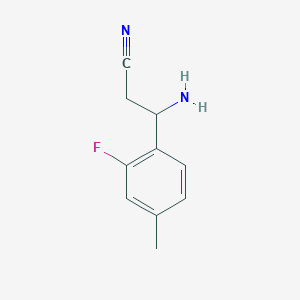

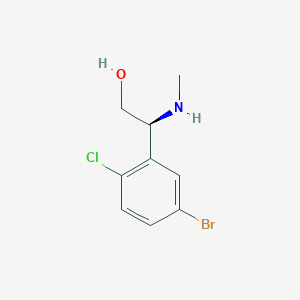
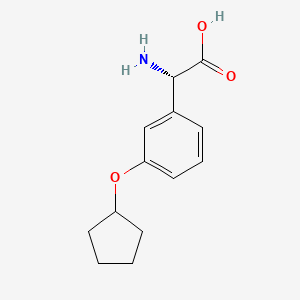


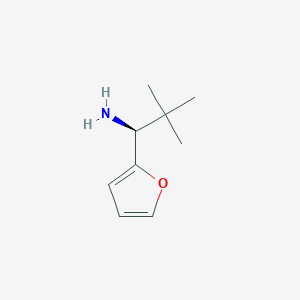
![3-Exo-amino-bicyclo[2.2.1]heptane-2-carboxylic acid hcl](/img/structure/B13047430.png)
